molecular formula C19H22N2O3 B2425186 3-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1226444-79-6

3-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2425186
CAS No.: 1226444-79-6
M. Wt: 326.396
InChI Key: WZOAILCMPJFFBO-UHFFFAOYSA-N
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Description

3-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a piperidine ring, a benzyloxy group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the pyridinone ring via cyclization reactions under specific conditions, such as the use of strong bases or acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

3-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

3-[4-(phenylmethoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18-17(7-4-10-20-18)19(23)21-11-8-16(9-12-21)14-24-13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOAILCMPJFFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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